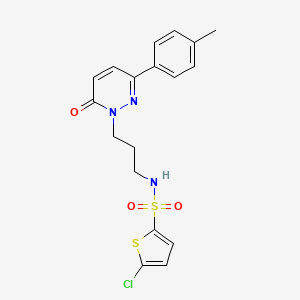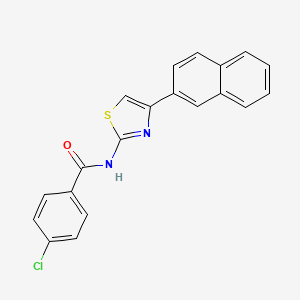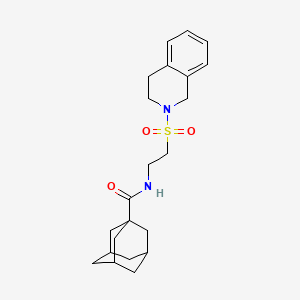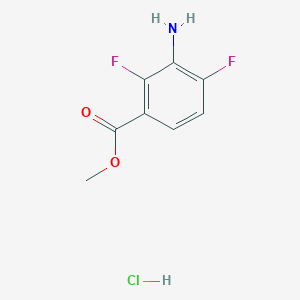
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile, also known as CFTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFTC belongs to the class of thiomorpholine-containing compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the inhibition of the proteasome, a cellular complex responsible for the degradation of damaged or unwanted proteins. By inhibiting the proteasome, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile induces the accumulation of misfolded and damaged proteins, leading to the activation of the unfolded protein response (UPR) and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to induce the accumulation of polyubiquitinated proteins and the upregulation of UPR markers, indicating that it induces endoplasmic reticulum stress. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the activity of the NF-κB pathway, a key regulator of inflammation and immune response. These biochemical effects suggest that 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its potent anticancer activity, which has been demonstrated in a variety of cancer cell lines. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to have a favorable toxicity profile, with low toxicity observed in healthy cells. However, one limitation of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could focus on its potential as an anti-inflammatory agent, given its inhibition of the NF-κB pathway. In addition, further studies could investigate the potential of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile as a combination therapy with other anticancer agents, as well as its potential as a therapeutic agent for other diseases characterized by endoplasmic reticulum stress. Finally, the development of more soluble analogs of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile could expand its potential for use in experimental settings.
Synthesemethoden
The synthesis of 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile involves the reaction of 4-chloro-2-fluorobenzoic acid with thiomorpholine-3-carbonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is subsequently cyclized to form the thiomorpholine ring.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-8-1-2-10(11(14)5-8)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURVAADIBJGYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=C(C=C(C=C2)Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-fluorobenzoyl)thiomorpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylphenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3004860.png)

![2-Chloro-1-[2-[5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]propan-1-one](/img/structure/B3004862.png)


![N-(cyclopropylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3004869.png)
![N-Methyl-N-[2-oxo-2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B3004870.png)
![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)

![N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide](/img/structure/B3004876.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)
